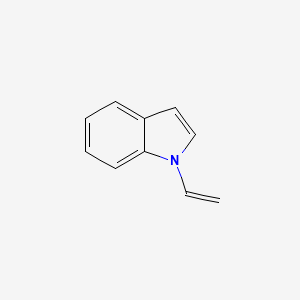
Pentyl 1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl 1-naphthoate is an organic compound belonging to the ester class It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and pentanol, an aliphatic alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentyl 1-naphthoate can be synthesized through a one-pot synthetic pathway involving the reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . This reaction proceeds via a sequential addition/oxidation mechanistic process, including a metal-free addition step followed by the H5IO6-mediated C–C oxidative cleavage of the corresponding vicinal diols at room temperature . The alcohols play a dual role as the reaction solvent and the nucleophile, driving the reaction process toward naphthoate formation .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of 1-naphthoic acid with pentanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products Formed
Oxidation: Naphthoic acid derivatives.
Reduction: Alcohol derivatives of naphthalene.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Pentyl 1-naphthoate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of pentyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-naphthoate
- Methyl 1-naphthoate
- Butyl 1-naphthoate
Uniqueness
Pentyl 1-naphthoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other naphthoate esters. Its longer aliphatic chain enhances its solubility in organic solvents and influences its interaction with biological targets .
Propriétés
Numéro CAS |
3007-94-1 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
pentyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C16H18O2/c1-2-3-6-12-18-16(17)15-11-7-9-13-8-4-5-10-14(13)15/h4-5,7-11H,2-3,6,12H2,1H3 |
Clé InChI |
VPDHCZFQSHXEPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)

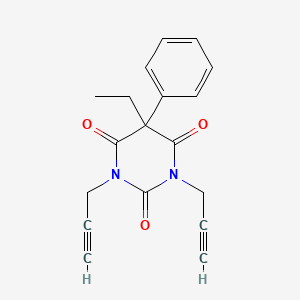
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
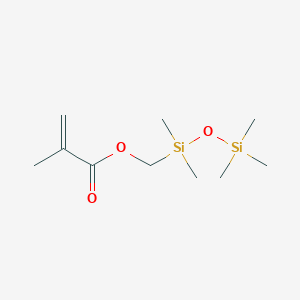
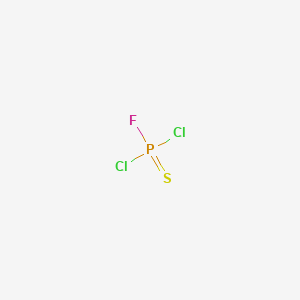
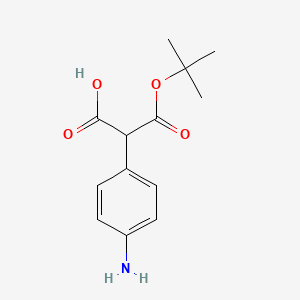
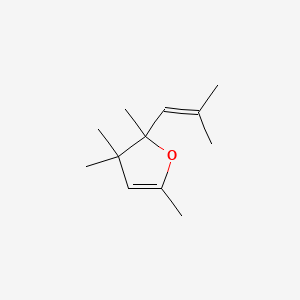

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)

![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
